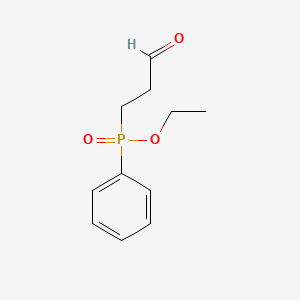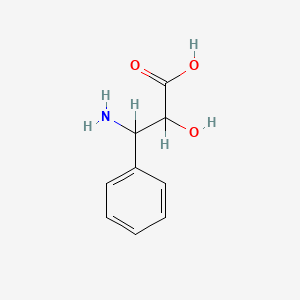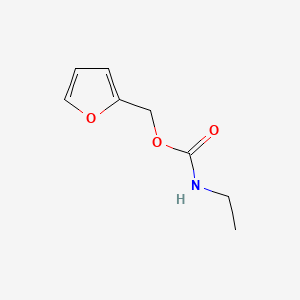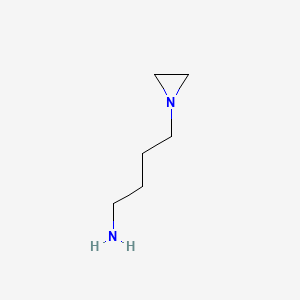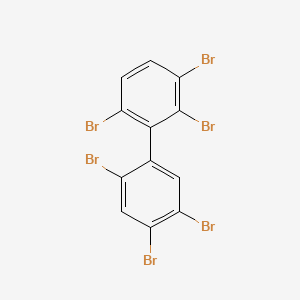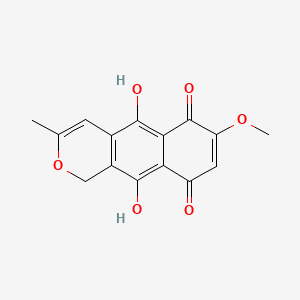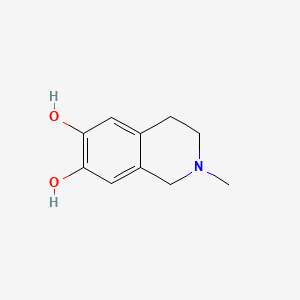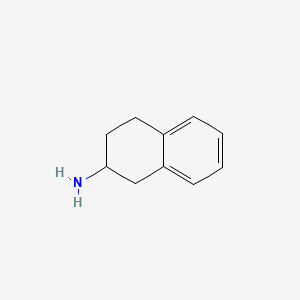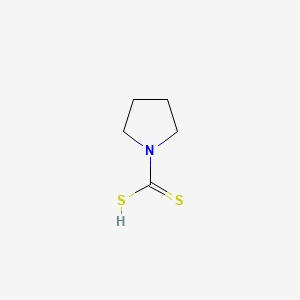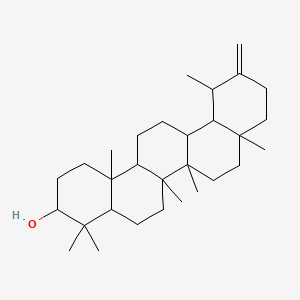
蒲公英甾醇
描述
Taraxasterol, also known as a-anthesterin or a-lactucerol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Taraxasterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, taraxasterol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, taraxasterol can be found in a number of food items such as alcoholic beverages, burdock, chicory, and carrot. This makes taraxasterol a potential biomarker for the consumption of these food products.
科学研究应用
保护肝脏蒲公英甾醇已被证明具有保护作用,可以防止乙醇引起的肝损伤。它通过 CYP2E1/Nrf2/HO-1 和 NF-κB 信号通路发挥抗氧化应激和抗炎反应 (Xu et al., 2018)。
抗炎特性研究表明,蒲公英甾醇可以减少各种模型中的炎症反应。它通过阻断 NF-κB 通路抑制 TNF-α、IL-1β、IL-6 和 NO 等促炎细胞因子的产生 (Zhang et al., 2012),并通过抑制 iNOS 和 COX-2 表达通过 ERK1/2 和 p38 MAPK 信号通路 (Xiong et al., 2014)。
过敏性哮喘的治疗已发现蒲公英甾醇可有效降低小鼠模型中过敏性哮喘的严重程度,减少炎症细胞计数并抑制气道高反应性 (Liu et al., 2013)。
内毒性休克调节它对小鼠中 LPS 诱导的内毒性休克具有保护作用,调节炎性细胞因子和介质分泌 (Zhang et al., 2014)。
抗关节炎作用蒲公英甾醇在大鼠模型中显示出潜在的抗关节炎作用,可减轻症状和炎性细胞因子水平 (Wang et al., 2016)。
抑制癌细胞生长已观察到在人类肝癌细胞中,蒲公英甾醇可以抑制细胞增殖、诱导细胞周期停滞和凋亡,表明其作为肝癌治疗的潜力 (Bao et al., 2018)。
抗菌活性对蒲公英(蒲公英甾醇的来源)的研究表明其具有抗菌特性,表明在控制感染中具有潜在用途 (Martínez et al., 2015)。
神经炎症调节蒲公英甾醇可以抑制小胶质细胞中 LPS 诱导的炎症反应,这可能对治疗神经退行性疾病有影响 (Liu et al., 2018)。
结肠炎管理它已显示出改善急性实验性结肠炎的希望,可能通过调节 MMP3 和 PPARG 表达 (Chen et al., 2019)。
酒精和高脂肪饮食引起的肝损伤蒲公英甾醇可以通过下调 TLR-4/MyD88/NF-κB 和 Nrf2/HO-1 通路来减轻乙醇和高脂肪饮食引起的肝损伤 (Li et al., 2020)。
属性
IUPAC Name |
4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMMEBCFHUKHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Taraxasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4,4,6a,6b,8a,12,14b-Heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol | |
Melting Point |
225.5 - 226 °C | |
| Record name | Taraxasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-pyrrolo[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1217380.png)
![3-cyclohexyl-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1217381.png)
![N-[2-(2-ethyl-5-tetrazolyl)phenyl]-3-(1-tetrazolyl)benzamide](/img/structure/B1217382.png)
![N-(1,3-benzodioxol-5-yl)-1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1217384.png)
![4-[[4-ethyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)-3-oxobutanamide](/img/structure/B1217386.png)
